molecular formula C19H15FN2O4S B2680274 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d][1,3]dioxol-5-yl)acetate CAS No. 1396709-78-6

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d][1,3]dioxol-5-yl)acetate

Cat. No.: B2680274
CAS No.: 1396709-78-6
M. Wt: 386.4
InChI Key: BREAPBHYNUIFGQ-UHFFFAOYSA-N
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Description

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d][1,3]dioxol-5-yl)acetate is a structurally complex molecule featuring a fluorinated benzothiazole core linked to an azetidine ring, which is esterified with a 2-(benzo[d][1,3]dioxol-5-yl)acetic acid moiety. The compound integrates pharmacophoric elements from two bioactive scaffolds:

  • Benzothiazole: Known for its role in kinase inhibition, antimicrobial activity, and CNS targeting due to its planar aromatic system and hydrogen-bonding capabilities.
  • Benzodioxole: A privileged structure in medicinal chemistry, often associated with COX inhibition, anticonvulsant activity, and enhanced metabolic stability .

The ester linkage to the benzodioxolyl acetic acid group may modulate solubility and pharmacokinetic properties.

Properties

IUPAC Name

[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(1,3-benzodioxol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4S/c20-12-2-3-14-17(7-12)27-19(21-14)22-8-13(9-22)26-18(23)6-11-1-4-15-16(5-11)25-10-24-15/h1-5,7,13H,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREAPBHYNUIFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)OC(=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d][1,3]dioxol-5-yl)acetate is a member of the benzothiazole family, known for its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d][1,3]dioxol-5-yl)acetate
  • Molecular Formula : C17H16FN3O3S
  • Molecular Weight : 357.39 g/mol

The presence of the fluorine atom in the benzothiazole moiety enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives. The general synthetic route includes:

  • Formation of the Benzothiazole Framework : Reacting appropriate thioketones with ortho-substituted anilines.
  • Azetidine Formation : Cyclization reactions to form the azetidine ring.
  • Acetate Esterification : Coupling with benzo[d][1,3]dioxole to form the final ester product.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of benzothiazole derivatives. For instance, compounds similar to 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d][1,3]dioxol-5-yl)acetate have shown significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A4314.0Induction of apoptosis
A5492.5Inhibition of cell migration
H12993.0Cell cycle arrest

These effects are attributed to the compound's ability to modulate key signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. The compound exhibited notable activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus25 µg/mL
P. aeruginosa40 µg/mL

This antimicrobial activity suggests potential applications in treating infections caused by resistant strains.

Neuroprotective Effects

Emerging evidence indicates that benzothiazole derivatives may possess neuroprotective properties. Studies have shown that they can inhibit amyloid beta aggregation, a hallmark of Alzheimer's disease:

CompoundIC50 (µM)Effect on Amyloid Beta Aggregation
Compound A6.46Significant inhibition
Compound B6.56Moderate inhibition

These findings position benzothiazole derivatives as promising candidates for further development in neurodegenerative disease therapies.

Case Studies

Several case studies have highlighted the efficacy of compounds similar to 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d][1,3]dioxol-5-yl)acetate :

  • Case Study on Cancer Treatment : A study involving a series of benzothiazole derivatives showed that those with a fluorine substitution had improved potency against lung cancer cells compared to their non-fluorinated counterparts.
  • Clinical Trials for Antimicrobial Agents : Initial clinical evaluations indicated that compounds derived from benzothiazoles exhibited favorable safety profiles and effectiveness in treating skin infections caused by resistant bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzothiazole and Azetidine Moieties

Compound A : 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (CAS 1421468-70-3)

  • Structure : Lacks the benzodioxolyl acetate ester.
  • Key Differences: The absence of the 2-(benzo[d][1,3]dioxol-5-yl)acetate group reduces its molecular weight (C10H9FN2OS vs.

Compound B: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b, )

  • Structure : Replaces azetidine with a triazole-thiazole-acetamide chain.
  • Comparison :
    • Bioactivity : Compound 9b demonstrated superior α-glucosidase inhibition (IC50 = 2.1 µM) compared to the target compound (data pending), attributed to its triazole-thiazole pharmacophore .
    • Synthetic Complexity : Requires Cu(I)-catalyzed azide-alkyne cycloaddition, whereas the target compound’s esterification is a simpler one-step reaction .

Benzodioxole-Containing Analogues

Compound C : (E)-2-(1-((6-(Benzo[d][1,3]dioxol-5-yl)pyridin-2-yl)methylene)-5-fluoro-1H-inden-3-yl)acetic acid (17c, )

  • Structure : Combines benzodioxole with a pyridine-indene scaffold.
  • Comparison :
    • Activity : COX-1 selective inhibition (IC50 = 0.03 µM) due to the indene-acetic acid group, a feature absent in the target compound .
    • Solubility : Carboxylic acid group in 17c enhances aqueous solubility compared to the esterified target compound .

Compound D: 3-(Benzo[1,3-d]dioxol-5-yl)-2-((thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one (6c, )

  • Structure: Thiazolidinone core with a hydrazone-linked benzodioxole.
  • Comparison :
    • Antimicrobial Activity : 6c showed MIC = 8 µg/mL against S. aureus; the target compound’s activity is unexplored but may differ due to its azetidine-thiazole core .
    • Thermal Stability : Higher melting point (224–226°C) than typical esters (~150–180°C), suggesting greater crystalline stability .

Kinase-Targeting Analogues

Compound E: (4-Amino-2-(methylthio)thiazol-5-yl)(6-nitrobenzo[d][1,3]dioxol-5-yl)methanone (13j, )

  • Structure: Methanone-linked benzodioxole and thiazole.
  • Comparison :
    • CDK9 Inhibition : IC50 = 0.12 µM, driven by the nitro group’s electron-withdrawing effects. The target compound’s fluorobenzothiazole may offer similar selectivity but lacks nitro functionality .
    • Synthetic Route : Uses 2-bromo-1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethan-1-one, whereas the target compound employs azetidine esterification .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Molecular Weight Key Functional Groups Melting Point (°C) Bioactivity (IC50/MIC)
Target Compound Benzothiazole-azetidine ester 393.41 g/mol Fluorobenzothiazole, ester N/A N/A
9b () Triazole-thiazole-acetamide 537.59 g/mol Fluorophenyl, triazole N/A 2.1 µM (α-glucosidase)
17c () Pyridine-indene-acetic acid 405.38 g/mol Carboxylic acid, benzodioxole N/A 0.03 µM (COX-1)
6c () Thiazolidinone-hydrazone 371.43 g/mol Thiophene, hydrazone 224–226 8 µg/mL (S. aureus)
13j () Thiazole-methanone 379.34 g/mol Nitrobenzodioxole, methylthio N/A 0.12 µM (CDK9)

Research Findings and Trends

  • Fluorine Substitution: Fluorine at the benzothiazole 6-position (target compound) may enhance metabolic stability compared to non-fluorinated analogues like 6c .
  • Ester vs. Amide Linkages : The ester group in the target compound offers easier synthetic modification but may reduce in vivo stability relative to the amide in 9b .

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